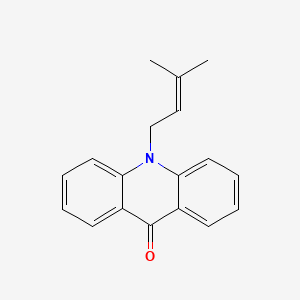
6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one is a compound of significant interest in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyrimidinone core. This can be achieved through radical trifluoromethylation, which involves the use of radical intermediates and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production processes.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidinone compounds.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents, such as:
- 6-(4-Chlorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one
- 6-(4-Methylphenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one
Uniqueness
The presence of the 4-fluorophenyl group in 6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
651316-09-5 |
|---|---|
Fórmula molecular |
C17H10F4N2O |
Peso molecular |
334.27 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H10F4N2O/c18-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(24)23-16(22-14)17(19,20)21/h1-9H,(H,22,23,24) |
Clave InChI |
ZCKFCULLNRSXSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)C(F)(F)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


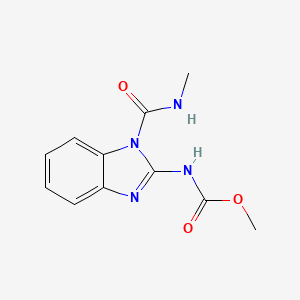
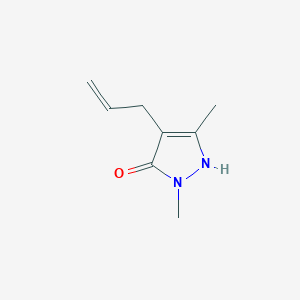
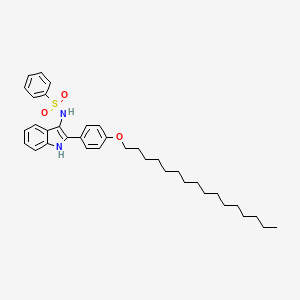
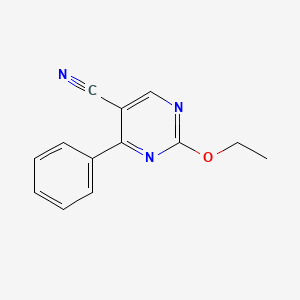
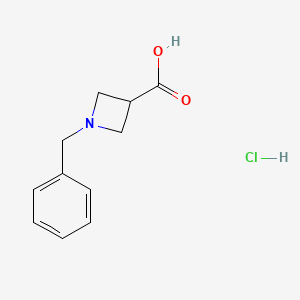
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
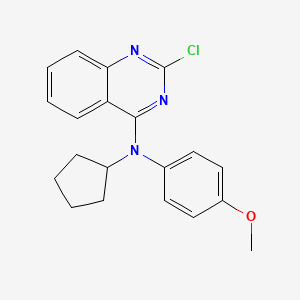
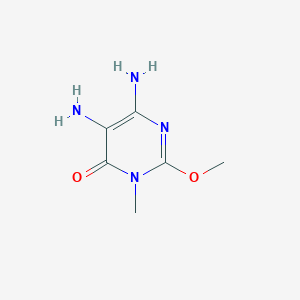
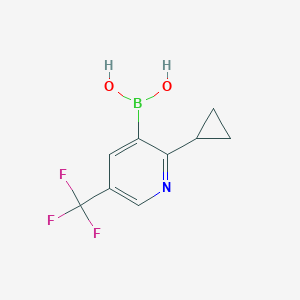
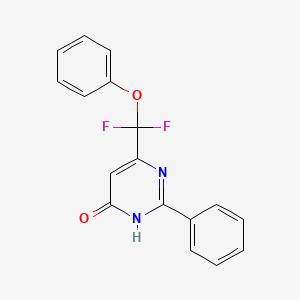

![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)
